molecular formula C22H44O17 B7801957 Hydroxyethyl starch CAS No. 68512-26-5

Hydroxyethyl starch

Cat. No. B7801957
CAS RN: 68512-26-5
M. Wt: 580.6 g/mol
InChI Key: DNZMDASEFMLYBU-RNBXVSKKSA-N
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Description

Hydroxyethyl starch (HES) is a nonionic starch derivative, used as a volume expander in intravenous therapy . It’s a synthetic colloid commonly used for fluid resuscitation to replace intravascular volume . HES can be sub-classified according to average molecular weight, molar substitution, concentration, C2/C6 ratio, and Maximum Daily Dose .


Synthesis Analysis

The synthesis of HES involves a series of chemical reactions following structural modification of natural starch to improve solubility, flexibility, and other desirable properties . The synthesis of this compound (HES) involves the reaction of potato or corn starch with ethylene oxide in the presence of NaOH and NaCl .


Molecular Structure Analysis

HES is a glucose polymer where the glucose units of the polymer are replaced by hydroxyethyl groups . The structure of synthesized HES has been characterized by FT-IR, XRD, 1H (13C)-NMR spectroscopic methods, and the degree of molar substitution was calculated from 1H-NMR spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of HES are complex and involve several steps. The reaction parameters such as the concentration of NaOH, the proportion of ethylene oxide (EO), and reaction time play a crucial role in the synthesis process .


Physical And Chemical Properties Analysis

HES is a colloidal solution which expands the plasma volume . It has good manufacture practice, biodegradability, biocompatibility, abundant groups for chemical modification, excellent water solubility, and tailorability .

Scientific Research Applications

1. Impact on Mortality and Acute Kidney Injury

Hydroxyethyl starch (HES) is used for volume resuscitation in critically ill patients, but its safety has been questioned. A systematic review and meta-analysis found that HES use was associated with increased mortality and acute kidney injury, suggesting serious safety concerns (Zarychanski et al., 2013).

2. Effects on Coagulation and Hemostasis

Studies have explored the effects of HES on blood coagulation and hemostasis. One research found that medium molecular weight HES has specific effects on blood coagulation, particularly on factor VIII:C concentrations (Kapiotis et al., 1994). Another study indicated that HES can cause changes in coagulation parameters and platelet aggregation, which could be relevant in clinical settings (Türkan et al., 1999).

3. Influence on Renal Function

Several studies have assessed the impact of HES on renal function. One study found that HES therapy was correlated with signs of tubular damage in intensive care patients, necessitating careful monitoring (Dehne et al., 1997). Another research suggested that renal hemodynamics and tubular function remained preserved when HES was used to restore blood pressure after blood loss (Fu et al., 2016).

4. Role in Fluid Resuscitation

The role of HES in fluid resuscitation, particularly in sepsis and intensive care, has been extensively studied. A trial comparing HES with saline in intensive care found no significant difference in 90-day mortality but noted more patients in the HES group required renal-replacement therapy (Myburgh et al., 2012).

Mechanism of Action

HES is one of the most frequently used plasma substitutes. Recent studies have indicated that HES may reduce capillary leakage . It is used to prevent shock following severe blood loss caused by trauma, surgery, or other issues .

Safety and Hazards

HES can cause anaphylactoid reactions: hypersensitivity, mild influenza-like symptoms, slow heart rate, fast heart rate, spasms of the airways, and non-cardiogenic pulmonary edema . It is also linked to a decrease in hematocrit and disturbances in blood clotting . One liter of 6% solution (Hespan) reduces factor VIII level by 50% and will prolong the aPTT and will also decrease vWF .

Future Directions

In the past decades, the vigorous development of nanomedicine has opened up a new world for drug delivery. HES, a clinical plasma volume expander which has been widely used for years, is playing an attracting role as drug carriers . The available studies show that HES based drug delivery systems have significant potential for clinical translation .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O11.C6H12O6/c17-1-6-22-11-12-13(23-7-2-18)14(24-8-3-19)15(25-9-4-20)16(27-12)26-10-5-21;7-1-2-3(8)4(9)5(10)6(11)12-2/h12-21H,1-11H2;2-11H,1H2/t12-,13-,14+,15-,16+;2-,3-,4+,5-,6+/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZMDASEFMLYBU-RNBXVSKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC1C(C(C(C(O1)OCCO)OCCO)OCCO)OCCO)O.C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCCO)OCCO)OCCO)OCCO)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68512-26-5, 9005-27-0
Record name Starch, 2-hydroxyethyl ether, base-hydrolyzed
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Starch, 2-hydroxyethyl ether
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Starch, 2-hydroxyethyl ether
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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